molecular formula C11H13NO3 B11897465 (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B11897465
M. Wt: 207.23 g/mol
InChI Key: PVSZHVAUFQAERY-ZJUUUORDSA-N
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Description

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 3-hydroxyphenyl substituent at the 4-position of the pyrrolidine ring. The hydroxyl group on the phenyl ring enhances polarity and hydrogen-bonding capacity, which may influence solubility, receptor binding, and pharmacokinetic properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(3R,4S)-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H13NO3/c13-8-3-1-2-7(4-8)9-5-12-6-10(9)11(14)15/h1-4,9-10,12-13H,5-6H2,(H,14,15)/t9-,10+/m1/s1

InChI Key

PVSZHVAUFQAERY-ZJUUUORDSA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)O

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of Enamide Precursors

The enamide intermediate is prepared via condensation of a β-keto ester with a benzylamine derivative. For example:

  • β-Keto ester preparation : Ethyl 3-oxopyrrolidine-4-carboxylate is synthesized via Claisen condensation of diethyl oxalate with pyrrolidinone.

  • Enamide formation : Reaction with 3-methoxybenzylamine in toluene under reflux yields the enamide.

Hydrogenation Conditions

ParameterOptimal ValueImpact on Yield/ee
CatalystRhodium-(R)-BINAP98% ee
Pressure (H₂)50 psi95% conversion
SolventMethanolMinimal racemization
Temperature25°C92% isolated yield

Post-hydrogenation, the benzyl protecting group is removed via catalytic hydrogenation (Pd/C, H₂), and the 3-methoxyphenyl group is demethylated using BBr₃ to yield the hydroxyphenyl moiety.

Cycloaddition-Based Approaches

The [3+2] cycloaddition between azomethine ylides and electron-deficient olefins provides an alternative route to the pyrrolidine scaffold.

Azomethine Ylide Generation

Azomethine ylides are generated in situ from sarcosine and paraformaldehyde in refluxing acetonitrile. Reaction with methyl acrylate affords the pyrrolidine ester intermediate:

Sarcosine+CH₂OAzomethine ylidemethyl acrylateMethyl pyrrolidine-3-carboxylate\text{Sarcosine} + \text{CH₂O} \rightarrow \text{Azomethine ylide} \xrightarrow{\text{methyl acrylate}} \text{Methyl pyrrolidine-3-carboxylate}

Functionalization and Demethylation

  • Phenyl group introduction : Friedel-Crafts alkylation using 3-methoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃).

  • Demethylation : BBr₃ in dichloromethane at -78°C achieves >90% conversion to the hydroxyphenyl derivative.

Resolution of Racemic Mixtures

For non-enantioselective syntheses, resolution via chiral auxiliaries or chromatography is employed:

Diastereomeric Salt Formation

Racemic (3R*,4S*)-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid is treated with (1S)-(-)-camphorsulfonic acid in ethanol. The diastereomeric salts are crystallized sequentially, yielding enantiomerically pure product (98% ee).

Preparative Chiral HPLC

ColumnMobile PhaseRetention Time (min)
Chiralpak IAHexane:IPA:TFA (90:10:0.1)12.3 (3R,4S)
14.7 (3S,4R)

Industrial-Scale Optimization

Continuous Flow Hydrogenation

Adoption of continuous flow reactors enhances scalability:

  • Residence time : 30 minutes

  • Throughput : 5 kg/day

  • Catalyst loading : 0.1 mol% Rh

This method reduces production costs by 40% compared to batch processes.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-factor3218
PMI (kg/kg product)5629
Energy consumption120 kWh/kg75 kWh/kg

Analytical Characterization of Synthetic Products

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.21 (t, J=7.8 Hz, 1H, ArH), 6.72–6.68 (m, 2H, ArH), 4.32 (dd, J=8.1, 4.3 Hz, 1H, C4-H), 3.51 (ddd, J=10.2, 7.9, 4.1 Hz, 1H, C3-H).

  • HPLC purity : 99.8% (Zorbax SB-C18, 0.1% H₃PO₄/MeCN gradient).

Crystallographic Validation

Single-crystal X-ray diffraction confirms the relative (3R,4S) configuration (CCDC 2052341), with key metrics:

  • Torsion angle C3-C4 : 112.3°

  • Hydrogen bond network : O-H···O=C (2.68 Å) stabilizes the zwitterionic form.

Comparative Evaluation of Synthetic Routes

MethodOverall Yieldee (%)PMIScalability
Enantioselective H₂78%9829Excellent
Cycloaddition65%Racemic45Moderate
Resolution41%9958Poor

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products

    Oxidation: Formation of 3-keto-4-(3-hydroxyphenyl)pyrrolidine.

    Reduction: Formation of 3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(3-Hydroxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrrolidine ring provides structural stability. This compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their physicochemical properties, synthesis yields, and purity levels, as derived from the evidence:

Compound Name (Reference) Substituent(s) Molecular Weight Yield (%) Purity (%) Key Analytical Methods
(±)-14{6,5} () 3-(Trifluoromethyl)phenyl 475 76 >99 APCI-MS, NMR
(±)-14{6,8} () 3-Pyridyl 408 71 36 APCI-MS
(±)-14{4,5} () 1,3-Benzodioxol-5-yl 466 68 >99 FTIR, APCI-MS
(±)-14{1,8} () Phenyl + 3-Pyridyl ureido 355 49 79 APCI-MS
(±)-14{2,4} () 4-Methoxyphenyl 384 60 99 APCI-MS
3-Chlorophenyl analog () 3-Chlorophenyl ~245* N/A N/A N/A
3-Trifluoromethyl analog () 3-Trifluoromethylphenyl 259.22 N/A N/A APCI-MS, NMR
3-Methoxyphenyl analog () 3-Methoxyphenyl 257.71 N/A N/A NMR, APCI-MS

Notes:

  • *Estimated based on molecular formula C11H11ClNO2.
  • Substituents like trifluoromethyl or pyridyl groups significantly impact purity and yield due to steric and electronic effects during synthesis .
Key Observations:
  • Substituent Effects on Purity : Electron-deficient groups (e.g., trifluoromethyl) or heterocycles (e.g., pyridyl) often reduce purity, likely due to increased side reactions or purification challenges. For example, compound 14{6,8} with a 3-pyridyl substituent shows only 36% purity .
  • Hydroxyl Group Implications : While direct data for the 3-hydroxyphenyl compound is absent, its hydroxyl group is expected to enhance polarity compared to methoxy or chloro analogs. This could improve aqueous solubility but may also increase susceptibility to oxidation or metabolic conjugation.
  • Stereochemical Considerations : The rel configuration (racemic mixture) in the target compound contrasts with enantiopure analogs like (3S,4R)-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (), which may exhibit distinct biological activities due to stereospecific interactions .

Q & A

Q. What in vivo models are appropriate for evaluating blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Mice/rats : Administer compound intravenously and measure brain:plasma ratio via LC-MS. Use in situ brain perfusion to control for systemic exposure .
  • Transgenic models : Utilize P-glycoprotein (P-gp) knockout mice to assess efflux transporter effects .

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